molecular formula C16H15N3O2S B2600099 N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide CAS No. 583820-27-3

N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No.: B2600099
CAS No.: 583820-27-3
M. Wt: 313.38
InChI Key: DJDMRVXDWZOFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a complex organic compound that features a nitrophenyl group attached to an isoquinolinecarbothioamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide typically involves the reaction of 4-nitroaniline with isoquinoline derivatives under specific conditions. One common method includes the use of dimethylformamide as a solvent and dicyclohexylcarbodiimide as a coupling agent . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various functionalized isoquinoline derivatives can be obtained.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The isoquinoline moiety can intercalate with DNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is unique due to its isoquinoline backbone, which imparts distinct chemical properties and reactivity compared to other nitrophenyl derivatives. This uniqueness makes it valuable in the synthesis of novel compounds and in exploring new biological activities .

Properties

IUPAC Name

N-(4-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-19(21)15-7-5-14(6-8-15)17-16(22)18-10-9-12-3-1-2-4-13(12)11-18/h1-8H,9-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDMRVXDWZOFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.